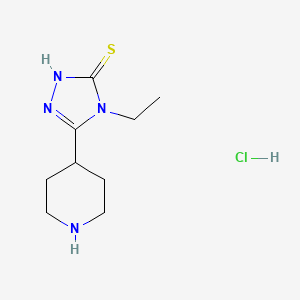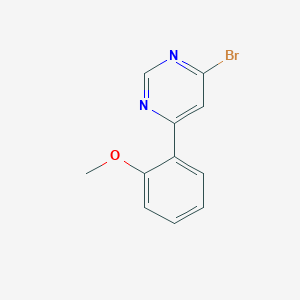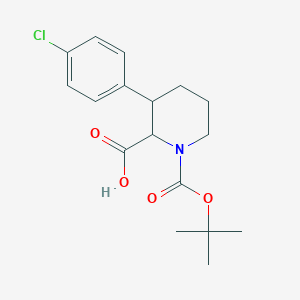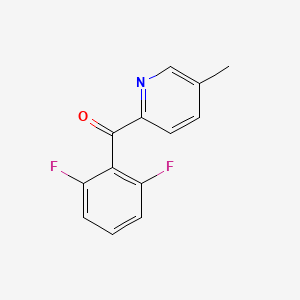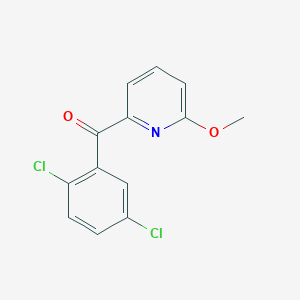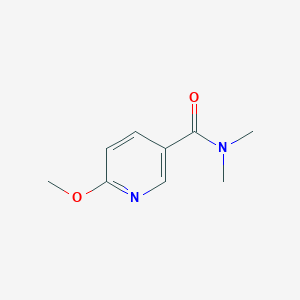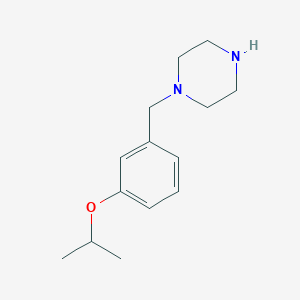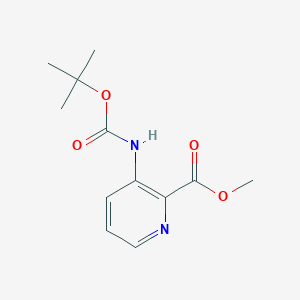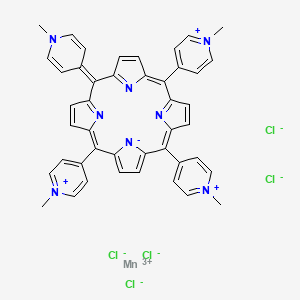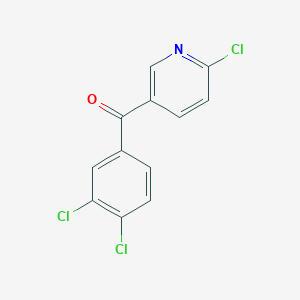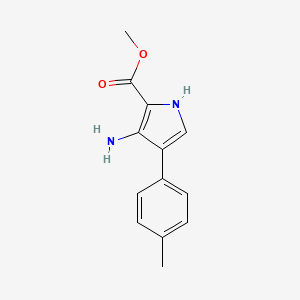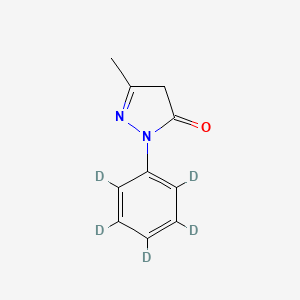
Edaravone D5
Overview
Description
Edaravone D5 is a deuterium labeled Edaravone . Edaravone itself is a potent free radical scavenger that has been found to protect against MMP-9-related brain hemorrhage in rats treated with tissue plasminogen activator .
Synthesis Analysis
Edaravone-based azo dyes have been synthesized through a two-step process involving diazotizing the aromatic amines followed by the resultant salts coupling with edaravone . The crude mixture was subjected to flash column chromatography over silica gel to give the final product.Molecular Structure Analysis
The structures of the dyes were identified with UV-vis, FT-IR, 1H NMR, and 13C NMR spectra and CHN analysis . The molecular formula of Edaravone is C10H10N2O .Chemical Reactions Analysis
A series of novel edaravone structures was successfully synthesized through the anodic oxidation of catechols in the presence of edaravone in aqueous solution . The cyclic voltammetric results indicate that a one-pot multi-step sequential reaction occurs between edaravone and the electrochemically derived ortho- and para-benzoquinones .Physical And Chemical Properties Analysis
Edaravone has a molecular weight of 174.2 and is stored as a powder at -20°C . The solubility of edaravone has been investigated in different solvents .Scientific Research Applications
-
Neurodegenerative Diseases
- Edaravone is a free radical scavenger that has shown promising effects in neurodegenerative diseases by quenching hydroxyl radicals and inhibiting lipid peroxidation .
- It was initially developed in Japan as a neuroprotective agent for acute cerebral infarction and later applied clinically to treat amyotrophic lateral sclerosis (ALS) .
- There is accumulating evidence for the therapeutic effects of edaravone in a wide range of diseases related to oxidative stress, including ischemic stroke, ALS, Alzheimer’s disease, and placental ischemia .
-
Amyotrophic Lateral Sclerosis (ALS)
-
Alzheimer’s Disease
- Edaravone has shown beneficial effects in multiple cellular and animal models of Aβ toxicity .
- It can upregulate the expression of synapse-related mRNA SYN1 and PSD95 in the hippocampus of APP/PS1 mice and inhibit Rho and ROCK mRNA level .
- Edaravone targets the Rho/ROCK pathway to protect Alzheimer Disease nerve synapse damage .
-
Placental Ischemia
-
Diabetes
-
Rheumatoid Arthritis
-
Lung Diseases
-
Eye Diseases
-
Skin Diseases
-
Gastrointestinal Diseases
Future Directions
Due to the limited number of studies and confounding issues in observational studies, further examination of the added benefits of edaravone to routine practice is necessary through RCTs, particularly regarding its long-term efficacy . Future studies should investigate whether oral administration of edaravone is as effective as intravenous administration .
properties
IUPAC Name |
5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUYTUMUWHWMC-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=N2)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Edaravone D5 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

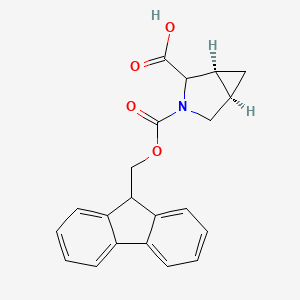
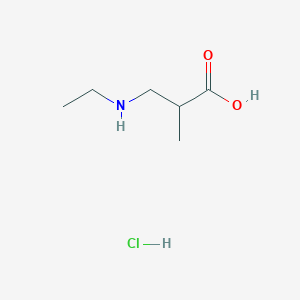
![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)
